![molecular formula C17H30Cl2N2O3Si2 B14301588 N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 116422-00-5](/img/structure/B14301588.png)
N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of 3,4-dichloroaniline with bis(2-hydroxyethyl)urea in the presence of a silylating agent such as trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Step 1: 3,4-Dichloroaniline is reacted with bis(2-hydroxyethyl)urea in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with trimethylsilyl chloride to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.
Applications De Recherche Scientifique
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Similar in structure but lacks the trimethylsilyl groups.
N-(3,4-Dichlorophenyl)-N’-(2-(2-hydroxyethoxy)ethyl)urea: Contains hydroxyethoxy groups instead of trimethylsilyl groups.
Uniqueness
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the presence of both dichlorophenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance the compound’s stability and solubility, making it more versatile for various applications.
Propriétés
| 116422-00-5 | |
Formule moléculaire |
C17H30Cl2N2O3Si2 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1,1-bis(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C17H30Cl2N2O3Si2/c1-25(2,3)23-11-9-21(10-12-24-26(4,5)6)17(22)20-14-7-8-15(18)16(19)13-14/h7-8,13H,9-12H2,1-6H3,(H,20,22) |
Clé InChI |
FIAODRCVPIELCJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


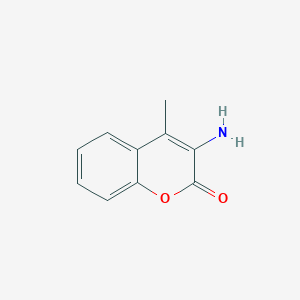

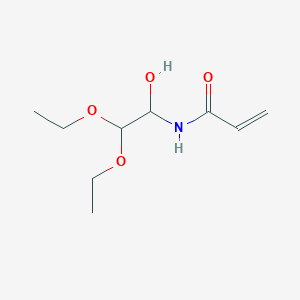
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
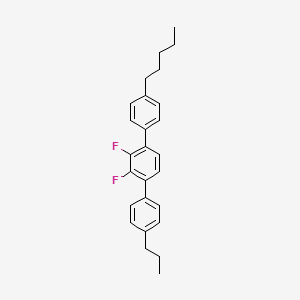

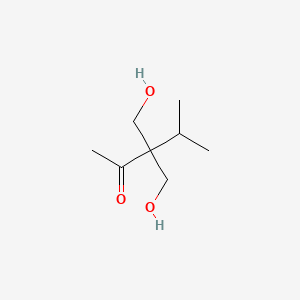


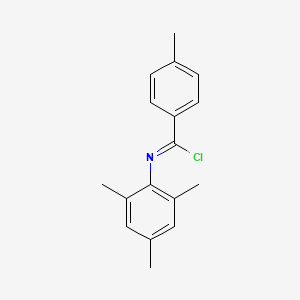
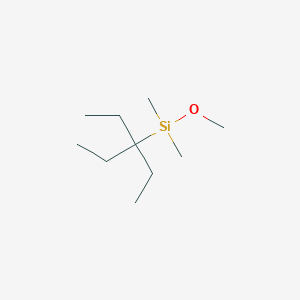
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
